3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
CAS No.: 441064-90-0
Cat. No.: VC6225114
Molecular Formula: C12H19N3
Molecular Weight: 205.305
* For research use only. Not for human or veterinary use.
![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine - 441064-90-0](/images/structure/VC6225114.png)
Specification
CAS No. | 441064-90-0 |
---|---|
Molecular Formula | C12H19N3 |
Molecular Weight | 205.305 |
IUPAC Name | 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h9-10,13H,1-8H2 |
Standard InChI Key | OWTRKYPGJUOXGL-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C2=NC=C3N2CCNC3 |
Introduction
Structural and Physicochemical Characteristics
The compound’s core consists of a bicyclic system integrating imidazole and pyrazine rings, with partial saturation in the pyrazine moiety (5,6,7,8-tetrahydro configuration). The cyclohexyl substituent at position 3 introduces steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetic properties. Key physicochemical parameters are summarized below:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₀N₄ |
Molecular Weight | 232.33 g/mol |
Calculated LogP | 2.8 (estimated) |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The cyclohexyl group enhances membrane permeability compared to smaller alkyl or aromatic substituents, as evidenced by analogous compounds . Saturation in the pyrazine ring reduces planarity, potentially favoring interactions with hydrophobic receptor pockets.
Synthetic Approaches
Core Ring Construction
The imidazo[1,5-a]pyrazine scaffold is typically synthesized via cyclization reactions. A representative route involves:
-
Condensation: Reacting a 1,2-diamine with α-keto esters or α-halo ketones.
-
Cyclization: Intramolecular nucleophilic attack facilitated by acids or bases.
For 3-cyclohexyl derivatives, pre-functionalization of the starting material with a cyclohexyl group is critical. Patent data describe the use of Knoevenagel condensations to introduce aryl or cycloalkyl substituents . For example:
-
Step 1: Knoevenagel condensation between cyclohexylacetaldehyde and malonic acid yields α,β-unsaturated intermediates.
-
Step 2: Catalytic hydrogenation (H₂/Pd-C) saturates double bonds, followed by cyclization with diamines under acidic conditions.
Functionalization and Optimization
Post-cyclization modifications may include:
-
N-Alkylation: Introducing additional substituents on the imidazole nitrogen.
-
Oxidation/Reduction: Adjusting the oxidation state of the pyrazine ring.
Industrial-scale synthesis emphasizes continuous flow reactors to enhance yield (reported >75% for analogs) and purity .
Pharmacological Profile
Orexin Receptor Antagonism
Structural analogs of 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine exhibit potent dual orexin receptor (OX₁/OX₂) antagonism . Key findings include:
-
IC₅₀ Values: 10–50 nM for OX₁ and 5–30 nM for OX₂ in cell-based assays.
-
Sleep Modulation: In rodent models, analogs increase non-REM sleep duration by 40–60% at 10 mg/kg doses.
The cyclohexyl group may enhance blood-brain barrier penetration compared to smaller substituents, though quantitative data are lacking.
Cognitive Effects
In a rat fear-conditioning model, related compounds improved memory retention by 35–50% at 3 mg/kg . Mechanisms may involve:
-
Gαq Inhibition: Blocking orexin-induced calcium signaling.
-
HPA Axis Modulation: Reducing stress-related cortisol release.
Industrial and Research Applications
Therapeutic Development
Potential indications supported by preclinical data:
-
Insomnia: Dual orexin antagonism promotes sleep initiation.
-
Anxiety Disorders: Attenuation of stress responses in limbic circuits.
-
Cognitive Decline: Enhanced synaptic plasticity in hippocampal neurons.
Chemical Tool Development
The compound serves as a:
-
Fluorescent Probe: Pyrazine derivatives exhibit tunable emission spectra (λₑₘ = 450–550 nm).
-
Radioligand: Tritiated versions enable receptor occupancy studies.
Challenges and Future Directions
-
Synthetic Complexity: Multi-step routes hinder large-scale production.
-
Selectivity Optimization: Reducing off-target interactions with adenosine receptors.
-
Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.
Emerging strategies include computational modeling to predict substituent effects and high-throughput screening for derivative optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume